molecular formula C7H10N2O2 B1335156 3-(1H-Pyrazol-1-yl)butanoic acid CAS No. 890092-84-9

3-(1H-Pyrazol-1-yl)butanoic acid

Cat. No.: B1335156
CAS No.: 890092-84-9
M. Wt: 154.17 g/mol
InChI Key: LLMHIHGJTUQQRA-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)butanoic acid is a heterocyclic compound with the molecular formula C7H10N2O2. It features a pyrazole ring attached to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)butanoic acid typically involves the cyclization of suitable precursors. One common method is the condensation of 1,3-diketones with hydrazine, followed by cyclization to form the pyrazole ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

3-(1H-Pyrazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrazol-1-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyrazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(5-7(10)11)9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMHIHGJTUQQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390170
Record name 3-(1H-Pyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-84-9
Record name β-Methyl-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890092-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway described in the research for synthesizing 3-(1H-Pyrazol-1-yl)butanoic acid?

A1: The research paper [] details the synthesis of this compound through an Aza-Michael addition reaction. This reaction involves the addition of pyrazole to crotonic acid.

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